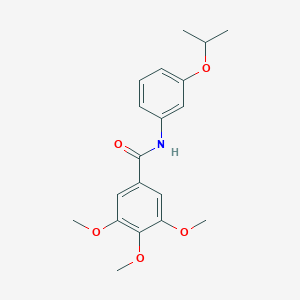![molecular formula C17H17NO3 B268297 N-[2-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B268297.png)
N-[2-(allyloxy)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(allyloxy)phenyl]-4-methoxybenzamide, also known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analog of anandamide, an endocannabinoid that is naturally produced in the human body. AM404 has been shown to interact with the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain perception, inflammation, and mood.
作用機序
N-[2-(allyloxy)phenyl]-4-methoxybenzamide exerts its effects by interacting with the endocannabinoid system. Specifically, it inhibits the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. Anandamide is known to bind to cannabinoid receptors, which are located throughout the body and play a critical role in regulating various physiological processes. By increasing anandamide levels, this compound can enhance the activity of the endocannabinoid system, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential analgesic and anti-inflammatory effects, this compound has also been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and reduce the risk of neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-[2-(allyloxy)phenyl]-4-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one of the limitations of using this compound is that it is a relatively new compound, and there is still much that is unknown about its potential effects. More research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
将来の方向性
There are several potential future directions for research involving N-[2-(allyloxy)phenyl]-4-methoxybenzamide. One area of interest is in the development of novel analgesics that target the endocannabinoid system. This compound and other compounds that interact with the endocannabinoid system may offer a promising alternative to traditional pain medications, which can have significant side effects. Additionally, there is growing interest in the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and other compounds that interact with the endocannabinoid system.
合成法
N-[2-(allyloxy)phenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-allylphenol to form this compound. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a solvent, such as dichloromethane or ethyl acetate.
科学的研究の応用
N-[2-(allyloxy)phenyl]-4-methoxybenzamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research has been in the treatment of pain. This compound has been shown to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the body. This, in turn, can reduce pain perception and inflammation.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
4-methoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-12-21-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h3-11H,1,12H2,2H3,(H,18,19) |
InChIキー |
CRDMQKZEERLRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268214.png)
![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)

